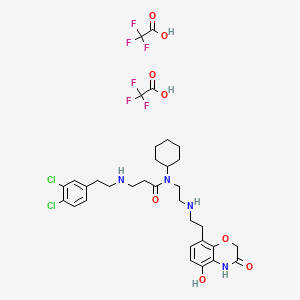

AZ505 ditrifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of AZ505 ditrifluoroacetate involves multiple steps, including the formation of the benzooxazinone group, the cyclohexyl group, and the dichlorophenethyl group. These groups interact with different domains of SMYD2, contributing to the compound’s inhibitory activity . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with ultrasonic assistance to enhance solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is typically produced in bulk quantities, with careful control of reaction conditions to ensure high purity and yield. The final product is often stored at low temperatures to maintain stability .

化学反応の分析

Types of Reactions: AZ505 ditrifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not readily undergo oxidation or reduction under standard laboratory conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like DMSO and ethanol. The reactions are often carried out at controlled temperatures, with ultrasonic assistance to enhance solubility and reaction rates .

Major Products: The major products formed from the reactions of this compound are typically derivatives that retain the core structure of the compound, with modifications to the functional groups .

科学的研究の応用

Inhibition of Protein Methyltransferases

AZ505 is primarily recognized for its role as an inhibitor of SMYD2, a lysine methyltransferase implicated in various cellular processes. The compound exhibits a competitive binding mechanism with an IC50 value of 0.12 μM, effectively inhibiting SMYD2-mediated methylation in cellular contexts .

Case Study: Cancer Research

- Breast Cancer: AZ505 has demonstrated efficacy in suppressing breast cancer cell proliferation both in vitro and in vivo. The inhibition of SMYD2 leads to decreased methylation of transcription factors such as STAT3 and p65, which are crucial for tumor growth and survival .

- HIV Latency: Research indicates that while AZ505 does not activate GFP expression in J-Lat A72 cell lines, it contributes to understanding HIV latency mechanisms by influencing histone methylation patterns .

Effects on Bone Metabolism

AZ505's influence on bone metabolism has been extensively studied, revealing a complex interaction between osteoblasts and osteoclasts.

Findings:

- In vitro studies show that AZ505 promotes osteoblast differentiation and mineralization while inhibiting osteoclast formation .

- However, in vivo administration resulted in unexpected catabolic effects, significantly reducing trabecular bone mass in treated mice. This discrepancy highlights the importance of validating in vitro findings through in vivo studies .

| Study Aspect | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Osteoblast Activity | Increased ALP activity and mineralization | Decreased trabecular bone mass |

| Osteoclast Activity | Inhibition of formation | Increased RANKL expression |

DNA Repair Mechanisms

AZ505's role extends into DNA repair pathways, particularly non-homologous end joining (NHEJ). Studies indicate that inhibition of SMYD2 by AZ505 leads to persistent DNA damage due to impaired NHEJ repair efficiency.

Mechanism Insights:

- The compound's effect on DNA damage response pathways was demonstrated through increased phosphorylation levels of key proteins involved in the cGAS-STING pathway, suggesting a potential application in enhancing immune responses against tumors .

Implications for Therapeutic Development

The diverse applications of AZ505 suggest its potential as a therapeutic candidate across multiple domains:

- Cancer Therapy: By targeting SMYD2, AZ505 may enhance the efficacy of existing cancer treatments by reversing epigenetic silencing mechanisms.

- Bone Disorders: Understanding its dual effects on bone metabolism could lead to novel treatments for osteoporosis or other metabolic bone diseases.

- Viral Infections: Insights into its role in HIV latency may inform strategies for reactivating latent infections.

作用機序

AZ505 ditrifluoroacetate exerts its effects by selectively inhibiting the enzymatic activity of SMYD2. The compound binds to the peptide binding groove of SMYD2, competing with peptide substrates and preventing the methylation of lysine residues on target proteins . This inhibition disrupts the normal function of SMYD2, leading to changes in gene expression and cellular processes .

類似化合物との比較

SMYD3 Inhibitors: Compounds like BCI-121 and EPZ031686 inhibit SMYD3, another member of the SMYD family, but with different selectivity and potency.

DOT1L Inhibitors: Compounds such as EPZ004777 target DOT1L, a histone methyltransferase involved in leukemia.

EZH2 Inhibitors: Tazemetostat is an example of an EZH2 inhibitor used in the treatment of certain cancers.

Uniqueness of AZ505 Ditrifluoroacetate: this compound is unique due to its high selectivity for SMYD2 over other histone methyltransferases. This selectivity is attributed to the specific interactions of its functional groups with the lysine-binding channel and peptide binding groove of SMYD2 . The compound’s ability to inhibit SMYD2 with an IC50 value of 0.12 micromolar makes it a valuable tool in epigenetic research and potential therapeutic applications .

生物活性

AZ505 ditrifluoroacetate is a selective inhibitor of the lysine methyltransferase SMYD2, which plays a significant role in various biological processes, including cancer progression and bone metabolism. This article provides a detailed overview of its biological activity, supported by data tables and research findings from diverse sources.

Overview of this compound

AZ505 was identified as a potent inhibitor of SMYD2 through high-throughput screening. It operates primarily as a substrate-competitive inhibitor, binding to the peptide binding groove of SMYD2 and preventing the methylation of both histone and non-histone proteins, including critical tumor suppressors like p53 and Rb. The compound has an IC50 value of 0.12 μM, indicating strong inhibitory activity against SMYD2 .

The mechanism by which AZ505 exerts its effects involves the inhibition of SMYD2-mediated methylation, which is crucial for regulating gene expression and cellular functions. By inhibiting this enzyme, AZ505 influences various pathways linked to cell growth, differentiation, and apoptosis.

Biological Activity in Cancer Research

AZ505 has shown promising results in cancer research, particularly in breast cancer and gastric cancer models. In vitro studies demonstrated that AZ505 can suppress the proliferation of breast cancer cells by inhibiting SMYD2 activity, leading to reduced tumor growth in vivo .

Case Study: Breast Cancer

- Study Design : In vitro treatment of breast cancer cell lines with AZ505.

- Findings : Significant reduction in cell viability and proliferation rates.

- Mechanism : Inhibition of SMYD2 leads to decreased methylation of oncogenes.

Effects on Bone Metabolism

Interestingly, AZ505 exhibits contrasting effects on bone metabolism depending on the context (in vitro vs. in vivo). In cultured osteoblasts, AZ505 promoted differentiation and increased markers associated with bone formation (e.g., alkaline phosphatase activity) while suppressing osteoclastogenesis by decreasing the expression of key transcription factors such as NFATc1 and c-Fos .

In Vivo Effects

However, when administered to mice, AZ505 resulted in decreased trabecular bone mass despite its anabolic effects observed in vitro. This discrepancy highlights the complexity of translating cellular data to whole-organism outcomes.

| Parameter | In Vitro (Osteoblasts) | In Vivo (Mice) |

|---|---|---|

| ALP Activity | Increased | Decreased |

| Osteocalcin Expression | Increased | Decreased |

| Trabecular Bone Mass | N/A | Decreased |

| RANKL Expression | Decreased | Increased |

Immunological Implications

AZ505 has also been implicated in modulating immune responses. In studies involving macrophages infected with Leishmania donovani, AZ505 enhanced pro-inflammatory cytokine production by inhibiting epigenetic suppression mechanisms that normally downregulate TNF-α expression. This suggests potential therapeutic applications in infectious diseases where immune modulation is beneficial .

特性

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSXVZCRINTGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40Cl2F6N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。